N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:
Formation of the 5-fluoroindole moiety: This can be achieved by fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Alkylation: The 5-fluoroindole is then alkylated at the 3-position with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amidation: The resulting intermediate is then reacted with 1-methyl-1H-indole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Substituted indoles with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
- N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Uniqueness
The presence of the fluorine atom in N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H18FN3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c1-24-9-7-13-10-14(2-5-19(13)24)20(25)22-8-6-15-12-23-18-4-3-16(21)11-17(15)18/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,25) |
InChI Key |
DSKCJCRHEYMBFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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